5-Hexyl-3-methyl-2-phenylfuran 5-Hexyl-3-methyl-2-phenylfuran
Brand Name: Vulcanchem
CAS No.: 89932-18-3
VCID: VC19266986
InChI: InChI=1S/C17H22O/c1-3-4-5-9-12-16-13-14(2)17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13H,3-5,9,12H2,1-2H3
SMILES:
Molecular Formula: C17H22O
Molecular Weight: 242.36 g/mol

5-Hexyl-3-methyl-2-phenylfuran

CAS No.: 89932-18-3

Cat. No.: VC19266986

Molecular Formula: C17H22O

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

5-Hexyl-3-methyl-2-phenylfuran - 89932-18-3

Specification

CAS No. 89932-18-3
Molecular Formula C17H22O
Molecular Weight 242.36 g/mol
IUPAC Name 5-hexyl-3-methyl-2-phenylfuran
Standard InChI InChI=1S/C17H22O/c1-3-4-5-9-12-16-13-14(2)17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13H,3-5,9,12H2,1-2H3
Standard InChI Key CRHLPPCBRVHIBK-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

5-Hexyl-3-methyl-2-phenylfuran has the molecular formula C₁₈H₂₄O, with a molecular weight of 256.38 g/mol (calculated from atomic masses). The structure consists of a furan ring substituted with:

  • A phenyl group at the 2-position, contributing aromatic stability.

  • A methyl group at the 3-position, enhancing steric bulk.

  • A hexyl chain at the 5-position, introducing hydrophobicity and influencing solubility .

The IUPAC name is derived systematically, reflecting these substituents: 5-hexyl-3-methyl-2-phenylfuran.

Synthetic Methodologies

Palladium-Catalyzed Carbonylation

A general approach for synthesizing substituted furans involves palladium-catalyzed carbonylative cyclization of allenols. For example, ethyl 2-(4-methyl-2,5-diphenylfuran-3-yl)acetate was synthesized using PdCl₂, PivOH, and K₂CO₃ under a CO atmosphere (1 atm) in acetonitrile . Adapting this method, 5-hexyl-3-methyl-2-phenylfuran could be synthesized via:

  • Substrate Preparation: Allenols with hexyl and methyl substituents.

  • Cyclization: Carbonylation at 80°C with PdCl₂ catalysis.

  • Functionalization: Introduction of the phenyl group via cross-coupling .

Table 1: Comparative Synthesis Conditions for Furan Derivatives

SubstrateCatalystTemperatureYieldReference
2-Methyl-1-phenylallenolPdCl₂80°C63%
5-Allylfuran-2(3H)-oneBrønsted baseRT30%

Brønsted Base-Mediated Cycloaddition

Recent work demonstrates the use of Brønsted bases (e.g., 4h catalyst) to activate 5-substituted furan-2(3H)-ones for [8+2]-cycloadditions with 8,8-dicyanoheptafulvene . While this method targets polycyclic γ-lactones, modifying the substrate to include a hexyl chain could yield 5-hexyl-3-methyl-2-phenylfuran derivatives.

Physicochemical Properties

Thermodynamic Parameters

Key properties inferred from structural analogs:

  • LogP: Estimated at 5.8–6.2 (compared to 3.98 for 2-methyl-5-(methylthio)-3-phenylfuran and 5.23 for 5-methyl-2-phenyl-3-(p-tolyl)furan ).

  • Solubility: Low water solubility due to the hydrophobic hexyl chain; soluble in organic solvents (e.g., ethyl acetate, hexanes).

  • Stability: Likely stable under inert conditions but susceptible to oxidation at the furan ring .

Table 2: Comparative Properties of Furan Derivatives

CompoundMolecular FormulaLogPPSA (Ų)
5-Hexyl-3-methyl-2-phenylfuranC₁₈H₂₄O~6.013.14
2-Methyl-5-(methylthio)-3-phenylfuranC₁₂H₁₂OS3.9838.44
5-Methyl-2-phenyl-3-(p-tolyl)furanC₁₈H₁₆O5.2313.14

Reactivity and Functionalization

Cycloaddition Reactions

The furan core participates in Diels-Alder reactions as a diene. In the presence of dienophiles (e.g., maleic anhydride), it forms bicyclic adducts. Notably, 5-substituted furan-2(3H)-ones have been used in [8+2]-cycloadditions to generate polycyclic structures .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Furan derivatives are precursors to bioactive molecules. For instance, γ-butyrolactones (synthesized from furans) exhibit antimicrobial and anti-inflammatory properties . The hexyl chain in 5-hexyl-3-methyl-2-phenylfuran may enhance lipid solubility, improving cell membrane permeability.

Materials Science

Substituted furans contribute to conductive polymers and liquid crystals. The hexyl chain could aid in self-assembly processes for nanostructured materials.

ParameterRecommendationReference
VentilationUse explosion-proof equipment
Skin ContactWash with soap/water
InhalationMove to fresh air

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